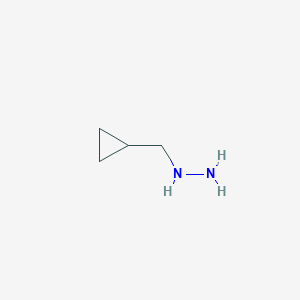

(Cyclopropylmethyl)hydrazine

Description

BenchChem offers high-quality (Cyclopropylmethyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFGFCAGFFHMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505567 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40487-93-2 | |

| Record name | (Cyclopropylmethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Cyclopropylmethyl)hydrazine synthesis routes

An In-depth Technical Guide to the Synthesis of (Cyclopropylmethyl)hydrazine

Authored by a Senior Application Scientist

Abstract

(Cyclopropylmethyl)hydrazine is a pivotal structural motif and a valuable building block in contemporary medicinal chemistry and drug development. Its unique combination of a strained cyclopropyl ring and a reactive hydrazine moiety imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides an in-depth exploration of the primary synthetic routes to (cyclopropylmethyl)hydrazine, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We will dissect four core synthetic strategies: direct alkylation of hydrazine, reductive hydrazination of cyclopropanecarboxaldehyde, electrophilic amination of cyclopropylamine, and a classical approach via N-nitrosation of cyclopropylmethylamine. The discussion emphasizes the underlying chemical principles, practical considerations for experimental design, and the comparative advantages of each pathway. Detailed, field-tested protocols and visual schematics are provided to facilitate both conceptual understanding and practical implementation in a laboratory setting.

Introduction: The Strategic Importance of the Cyclopropylmethyl Hydrazine Moiety

The cyclopropyl group is a highly sought-after substituent in drug design. Its rigid, three-dimensional structure can enforce specific conformations, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, often leading to enhanced potency and a more favorable pharmacokinetic profile. When coupled with a hydrazine functional group—a versatile precursor for synthesizing a wide array of nitrogen-containing heterocycles like pyrazoles and triazoles—the resulting (cyclopropylmethyl)hydrazine becomes a powerful intermediate.[1][2]

Notably, its hydrochloride salt is a key reagent in the synthesis of advanced kinase inhibitors, particularly for therapies targeting conditions like cryptosporidiosis.[3] The synthesis of this compound, however, is not without its challenges, which include managing the high reactivity and toxicity of hydrazine, controlling selectivity to avoid side reactions, and ensuring the stability of the cyclopropyl ring under various reaction conditions. This guide aims to provide a comprehensive overview of the most effective strategies to navigate these challenges.

Core Synthetic Strategies and Mechanistic Insights

Four principal disconnection approaches are prevalent for the synthesis of (cyclopropylmethyl)hydrazine. The choice of route often depends on the availability of starting materials, scalability requirements, and safety infrastructure.

Route 1: Direct Alkylation of Hydrazine

This is the most direct conceptual approach, involving the nucleophilic substitution of a suitable cyclopropylmethyl halide with hydrazine.

Causality and Experimental Choices: Hydrazine is a potent nucleophile, but its reaction with alkyl halides can lead to over-alkylation, producing di- and tri-substituted products. To favor mono-alkylation, a large excess of hydrazine is typically employed, shifting the statistical distribution toward the desired product. Hydrazine hydrate is often used for practical reasons, though anhydrous hydrazine can offer higher reactivity.[4] The choice of the leaving group on the electrophile is critical; cyclopropylmethyl bromide is generally more reactive than the chloride, facilitating the reaction under milder conditions.[5][6]

-

Advantages: Conceptually simple, utilizes readily available starting materials.

-

Disadvantages: Requires a large excess of highly toxic and potentially explosive hydrazine, poor atom economy, and challenges in separating the product from the excess hydrazine and byproducts.

Diagram 1: Direct Alkylation Pathway.

Route 2: Reductive Hydrazination of Cyclopropanecarboxaldehyde

Reductive amination is a cornerstone of amine synthesis, and its extension to hydrazines is a powerful and controllable method.[7][8] The process involves the condensation of cyclopropanecarboxaldehyde with hydrazine to form a hydrazone intermediate, which is then reduced in situ to the target hydrazine.

Causality and Experimental Choices: The key to a successful one-pot reductive amination (or hydrazination) is the choice of reducing agent. The reagent must selectively reduce the C=N bond of the hydrazone intermediate without significantly reducing the starting aldehyde.[9] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is attenuated, especially at mildly acidic pH, which also serves to catalyze hydrazone formation.[9] This method avoids the use of a large excess of hydrazine and offers much greater control over the reaction outcome.[10]

-

Advantages: High selectivity, good yields, milder reaction conditions, and avoids handling large quantities of free hydrazine under harsh conditions.

-

Disadvantages: Requires the synthesis of cyclopropanecarboxaldehyde, and the reducing agents can be expensive.

Diagram 2: Reductive Hydrazination Workflow.

Route 3: Electrophilic Amination of Cyclopropylamine

This modern approach builds the N-N bond through the reaction of a primary amine with an electrophilic nitrogen source. A patented method highlights this strategy's efficacy, using a Boc-protected hydroxylamine derivative.[1]

Causality and Experimental Choices: This route begins with cyclopropylamine, a readily available starting material. The key step is the reaction with an N-Boc-O-sulfonyl hydroxylamine derivative. The sulfonyl group (e.g., tosyl or mesyl) acts as an excellent leaving group, while the Boc (tert-butyloxycarbonyl) group serves two purposes: it deactivates one of the nitrogen atoms to prevent side reactions and provides a convenient protecting group for purification. The reaction is typically run in the presence of a non-nucleophilic base like N-methylmorpholine.[1] The final step is a simple acidic deprotection to yield the target hydrazine, often isolated as its stable hydrochloride salt.[1]

-

Advantages: High yields, excellent control and selectivity, milder conditions, and enhanced safety profile compared to using hydrazine hydrate.

-

Disadvantages: Multi-step process, requires specialized reagents (electrophilic aminating agents).

Diagram 3: Electrophilic Amination Strategy.

Route 4: From Cyclopropylmethylamine via N-Nitrosation

This classical pathway involves the conversion of a primary amine to its corresponding hydrazine. The process involves two distinct steps: N-nitrosation followed by reduction.

Causality and Experimental Choices: Cyclopropylmethylamine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form N-nitroso-N-(cyclopropylmethyl)amine.[11] Crucially, N-nitrosamines are potent carcinogens and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The subsequent reduction of the N-nitroso group to the primary amine of the hydrazine is most commonly achieved using a reducing agent like zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄).

-

Advantages: Utilizes common and inexpensive reagents.

-

Disadvantages: Involves the generation and handling of highly carcinogenic N-nitrosamine intermediates, which poses a significant safety risk.[12] Yields can be variable.

Comparative Analysis of Synthetic Routes

The optimal synthetic route is dictated by a balance of efficiency, safety, cost, and scale.

| Parameter | Route 1: Direct Alkylation | Route 2: Reductive Hydrazination | Route 3: Electrophilic Amination | Route 4: N-Nitrosation |

| Starting Material | Cyclopropylmethyl Halide | Cyclopropanecarboxaldehyde | Cyclopropylamine | Cyclopropylmethylamine |

| Key Reagents | Hydrazine (large excess) | Hydrazine, NaBH₃CN | N-Boc-O-sulfonyl hydroxylamine, HCl | NaNO₂, Acid, Zn/AcOH or LiAlH₄ |

| Yield | Low to Moderate | Good to High | High | Moderate |

| Selectivity | Poor (over-alkylation risk) | High | Very High | Good |

| Scalability | Challenging | Good | Excellent | Poor (due to safety) |

| Safety Profile | Poor (Hydrazine toxicity) | Moderate (Cyanoborohydride) | Good | Very Poor (Carcinogens) |

| Primary Citation | [13] | [10] | [1] | [11][14] |

Experimental Protocols

The following protocols are provided as representative examples. All procedures should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of (Cyclopropylmethyl)hydrazine via Reductive Hydrazination

Materials:

-

Cyclopropanecarboxaldehyde (1.0 eq)

-

Hydrazine monohydrate (1.1 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

-

Methanol (solvent)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with methanol, add cyclopropanecarboxaldehyde (1.0 eq) and hydrazine monohydrate (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the hydrazone intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 eq) in portions.

-

Add glacial acetic acid dropwise to maintain the pH between 4-5 (monitor with pH paper). The addition should be controlled to manage gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the excess reducing agent by slowly adding aqueous HCl (1M) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the aqueous residue to pH > 9 with saturated NaHCO₃ solution and extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Protocol 2: Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride via Electrophilic Amination (adapted from CN105503647A)[1]

Part A: Synthesis of N-Boc-(cyclopropylmethyl)hydrazine

-

In a three-necked flask under a nitrogen atmosphere, dissolve cyclopropylamine (2.0-10.0 eq) and N-methylmorpholine (1.0-2.0 eq) in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add a solution of an N-Boc-O-sulfonyl hydroxylamine derivative (e.g., N-Boc-O-tosyl hydroxylamine, 1.0 eq) in the same solvent.

-

Maintain the temperature between 0-20 °C and stir for several hours until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup to remove salts and isolate the crude N-Boc-(cyclopropylmethyl)hydrazine.

-

Purify the intermediate by column chromatography if necessary.

Part B: Deprotection to (Cyclopropylmethyl)hydrazine Hydrochloride

-

Dissolve the purified N-Boc-(cyclopropylmethyl)hydrazine (1.0 eq) in a suitable solvent like ethanol or isopropanol.

-

Cool the solution in an ice-water bath.

-

Slowly instill concentrated hydrochloric acid.

-

Allow the mixture to warm to room temperature (20-25 °C) and stir overnight (16-20 hours).

-

Monitor the deprotection by TLC.

-

Upon completion, the product hydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure white crystals of (cyclopropylmethyl)hydrazine hydrochloride.[1]

-

Characterize the final product. A reported melting point for the hydrochloride salt is 131.6–132.6 °C.[1]

Conclusion

The synthesis of (cyclopropylmethyl)hydrazine can be accomplished through several distinct pathways, each with its own set of advantages and challenges. For laboratory-scale synthesis where control and yield are paramount, the reductive hydrazination of cyclopropanecarboxaldehyde and the electrophilic amination of cyclopropylamine represent the most robust and reliable methods. The electrophilic amination route, in particular, offers a high degree of safety and efficiency suitable for producing high-purity material for pharmaceutical applications. Direct alkylation remains a viable, albeit less elegant, option if starting materials for other routes are unavailable. The N-nitrosation route should generally be avoided due to the significant health risks associated with the intermediates. The continued importance of this structural motif in drug discovery will undoubtedly spur further innovation in its synthesis.

References

- CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

[Cycloocten-1-yl(cyclopropyl)methyl]hydrazine. PubChem. [Link]

- EP1109765B1 - Process for the production of cyclopropylmethyl halides.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. [Link]

-

Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

(Cyclopropylmethyl)hydrazine hydrochloride. PubChem. [Link]

-

A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry (RSC Publishing). [Link]

-

Nitrosamines precursors - Root Causes. VEGA. [Link]

- US6118032A - Process for the production of cyclopropylmethyl halides.

-

Hydrazine Procedure. Organic Syntheses. [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed Central (PMC), NIH. [Link]

-

Cyclopropanecarboxaldehyde Procedure. Organic Syntheses. [Link]

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. ORCA - Cardiff University. [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

-

Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor (YouTube). [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PubMed Central (PMC). [Link]

-

Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. [Link]

-

Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. The Organic Chemistry Tutor (YouTube). [Link]

-

Mid- and Far-Infrared Spectroscopic and First-Principles Computational Study of the Structural Evolution of Hydrazine Nitrate under High Pressure. Chinese Journal of Lasers. [Link]

-

Hydrazine preparation by two methods. Dr. Tanmoy Biswas (YouTube). [Link]

-

The chemistry of cyclopentadienyl nitrosyl compounds of molybdenum. Part 13. Hydrazine, hydrazido(1–)-, and hydrazido(2–)-complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. calcasolutions.com [calcasolutions.com]

- 3. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 6. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 12. Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]

- 14. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]

(Cyclopropylmethyl)hydrazine: A Technical Guide to Molecular Structure and Conformational Dynamics

Foreword: Decoding Complexity in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif, prized for its ability to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] Its unique electronic and conformational features can profoundly influence a molecule's potency, metabolic stability, and target engagement. When coupled with the versatile hydrazine moiety, a key building block in numerous pharmaceuticals and agrochemicals, the resulting (Cyclopropylmethyl)hydrazine scaffold presents a fascinating case study in conformational complexity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecular architecture and dynamic behavior of (Cyclopropylmethyl)hydrazine. We will dissect the intricate interplay of steric and electronic effects that govern its three-dimensional structure, providing a robust framework for predicting its behavior in biological systems and for the rational design of novel therapeutics. This document eschews a rigid template, instead allowing the inherent scientific narrative of the molecule to guide its structure, ensuring a logical and insightful exploration of this important chemical entity.

The Architectural Blueprint: Unpacking the Structural Components

To comprehend the conformational landscape of (Cyclopropylmethyl)hydrazine, we must first appreciate the intrinsic properties of its constituent parts: the cyclopropyl ring and the hydrazine linker.

The Cyclopropyl Group: A Hub of Electronic Peculiarities

The three-membered cyclopropane ring is characterized by significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds are best described as "bent" or "banana" bonds, with increased p-orbital character compared to typical sp³-hybridized carbons. This feature allows the cyclopropyl group to engage in electronic interactions, such as hyperconjugation, that can significantly influence the conformation of adjacent substituents.

The Hydrazine Moiety: A Dance of Lone Pairs

Hydrazine (N₂H₄) itself exhibits a fascinating conformational preference. It can exist in three principal conformations: gauche, anti (or trans), and cis. Experimental and computational studies have consistently shown that the gauche conformer is the most stable in the gas phase . This preference is attributed to stabilizing hyperconjugative interactions between the lone pair of one nitrogen atom and the σ* anti-bonding orbital of an N-H bond on the adjacent nitrogen (nN → σ*N-H).[2]

The Conformational Puzzle: Assembling the Pieces for (Cyclopropylmethyl)hydrazine

The overall conformation of (Cyclopropylmethyl)hydrazine is determined by the rotational possibilities around three key single bonds:

-

C-C bond: Rotation of the methyl group is generally considered to have a low energy barrier and is not the primary determinant of the overall shape.

-

C-N bond: The rotation around the bond connecting the cyclopropylmethyl group to the hydrazine nitrogen is a critical factor.

-

N-N bond: The torsional angle of the hydrazine moiety itself.

Based on studies of analogous molecules, we can predict the dominant conformational preferences.

Gauche Preference of the Hydrazine Backbone

It is highly probable that the hydrazine fragment within (Cyclopropylmethyl)hydrazine will adopt a gauche conformation, similar to unsubstituted hydrazine. This arrangement minimizes lone pair-lone pair repulsion while maximizing stabilizing stereoelectronic interactions.

Orientation of the Cyclopropyl Group: A Tale of Two Conformers

The orientation of the cyclopropyl group relative to the hydrazine moiety is dictated by rotation around the C-N bond. Drawing parallels with studies on cyclopropyl methyl ketone, which favors an s-cis conformation, we can anticipate two primary low-energy conformers for (Cyclopropylmethyl)hydrazine, arising from the interaction between the cyclopropyl ring and the hydrazine group.[3]

The relative energies of these conformers will be influenced by a delicate balance of steric hindrance and stereoelectronic effects. Specifically, hyperconjugation between the bent bonds of the cyclopropyl ring and the C-N bond's orbitals will play a significant role.

Probing the Structure: Experimental and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational equilibria and determining rotational energy barriers.[4] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to "freeze out" different conformers and calculate the activation energy for their interconversion.

Proposed Experimental Protocol for DNMR Analysis of (Cyclopropylmethyl)hydrazine:

-

Sample Preparation: Dissolve a known concentration of (Cyclopropylmethyl)hydrazine in a suitable low-freezing point solvent (e.g., deuterated methanol or a mixture of deuterated chloroform and dichlorofluoromethane).

-

Low-Temperature NMR: Acquire a series of proton and/or carbon NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing until significant spectral changes (broadening, splitting of signals) are observed.

-

Data Analysis: Identify the coalescence temperature for specific proton signals that are sensitive to the conformational exchange. Use standard equations (e.g., the Eyring equation) to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Microwave Spectroscopy: A High-Resolution Glimpse of the Gas-Phase Structure

For volatile compounds, microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase.[5][6][7][8] These constants are directly related to the molecule's moments of inertia and can be used to determine its precise three-dimensional structure. This technique would be invaluable for unequivocally identifying the preferred conformer(s) of (Cyclopropylmethyl)hydrazine in an isolated state.

Computational Chemistry: In Silico Modeling of the Conformational Landscape

Density Functional Theory (DFT) and other high-level ab initio methods are indispensable for mapping the potential energy surface of a molecule and identifying its stable conformers and the transition states that connect them.[9]

Recommended Computational Workflow:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy structures of (Cyclopropylmethyl)hydrazine.

-

Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP with a large basis set like 6-311+G(d,p)). Perform frequency calculations to confirm that each structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Transition State Search: Locate the transition states for the interconversion between the stable conformers. This will allow for the calculation of the rotational energy barriers.

-

Energy Refinement: For the most accurate energy differences, perform single-point energy calculations using a higher level of theory (e.g., CCSD(T)).

Below is a conceptual workflow for the computational analysis:

Caption: A typical computational workflow for the conformational analysis of (Cyclopropylmethyl)hydrazine.

Summary of Key Structural and Conformational Parameters (Predicted)

The following table summarizes the predicted key structural features and conformational preferences for (Cyclopropylmethyl)hydrazine based on the analysis of analogous compounds. It is important to note that these are educated predictions and await experimental or high-level computational verification.

| Parameter | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| N-N Torsional Angle | ~60-90° (gauche) | Minimizes lone pair repulsion and maximizes nN → σN-H hyperconjugation, as seen in hydrazine.[2] |

| C-N Rotational Barrier | Likely to be significant | Restricted rotation is common in substituted hydrazines and cyclopropylamines due to steric and electronic effects.[4][10] |

| Preferred C-N Conformer | Two low-energy conformers expected | Analogous to the s-cis preference in cyclopropyl methyl ketone, with the exact preference determined by a balance of sterics and hyperconjugation.[3] |

| Key Stereoelectronic Interaction | Hyperconjugation (σC-C(ring) → σC-N) | The electron-rich "bent" bonds of the cyclopropyl ring can donate electron density to the C-N antibonding orbital, influencing bond length and rotational preference. |

Implications for Drug Design and Development

A thorough understanding of the conformational preferences of (Cyclopropylmethyl)hydrazine is paramount for its effective utilization in drug design. The three-dimensional arrangement of the molecule will dictate how it presents its pharmacophoric features to a biological target.

-

Receptor Binding: The lowest energy conformer is not necessarily the bioactive conformer. The energy penalty required to adopt the bioactive conformation must be considered.

-

Membrane Permeability: The molecule's polarity and shape, which are conformation-dependent, will influence its ability to cross cell membranes.

-

Metabolism: The accessibility of different parts of the molecule to metabolic enzymes is determined by its conformation.

By understanding the factors that govern the conformation of (Cyclopropylmethyl)hydrazine, medicinal chemists can make more informed decisions in the design of new drug candidates with improved efficacy and pharmacokinetic profiles.

Below is a diagram illustrating the relationship between conformational analysis and drug development:

Caption: The central role of conformational analysis in guiding rational drug design and development.

Conclusion

(Cyclopropylmethyl)hydrazine represents a compelling molecular scaffold where the unique electronic properties of a cyclopropyl ring intersect with the conformational intricacies of a hydrazine linker. While direct experimental data on this specific molecule remains to be published, a robust understanding of its likely structural and dynamic properties can be pieced together from the rich literature on analogous compounds. The principles of stereoelectronic control, particularly the gauche preference of hydrazines and hyperconjugative effects involving the cyclopropyl group, provide a strong foundation for predicting its behavior. The experimental and computational methodologies outlined in this guide offer a clear path forward for the definitive characterization of (Cyclopropylmethyl)hydrazine's conformational landscape. For scientists engaged in the design and synthesis of novel therapeutics, a deep appreciation of these conformational nuances is not merely an academic exercise, but a critical component of successful drug discovery.

References

-

Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)–H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015–12019. [Link]

-

Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse Journal of Undergraduate Research. [Link]

-

Torabi, M., Zolfigol, M. A., Yarie, M., & Mirzaei Azandaryani, M. (n.d.). The preference for gauche conformation of hydrazine originates from two nN → σ*N–H stabilizing interactions. ResearchGate. [Link]

-

Durig, J. R., et al. (2009). Microwave spectra and barrier to internal rotation in cyclopropylmethylsilane. The Journal of Physical Chemistry A, 113(21), 6077–6082. [Link]

-

Banwell, M. G., & Papamihail, C. (2012). Microwave spectroscopy. In Chemistry LibreTexts. [Link]

-

McGuire, B. A. (n.d.). Microwave Spectroscopy. McGuire Research Group. [Link]

-

Szafran, M., & Katritzky, A. R. (2001). Conformational analysis of 1-acetyl-2-methylhydrazine. Journal of Molecular Structure, 598(2-3), 217-224. [Link]

-

Haufe, G., & He, Y. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4661-4670. [Link]

-

Blaudeau, L. B. (2024). Reactions of Hydrazines, Reactions of the MMH Radical Cation, and Statistical Analysis of a Two-Dimensional Gas Chromatography Method as Compared to the ASTM Method D2425-19 for the Analysis of Aviation Fuels. Purdue University Graduate School. [Link]

-

Hogoboom, D., & Kilin, D. (n.d.). A Computational Study of Dimethyl-Hydrazine Combustion. Sanibel Symposium. [Link]

Sources

- 1. Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uwlax.edu [uwlax.edu]

- 4. kbfi.ee [kbfi.ee]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. McGuire Research Group [mcguirelab.mit.edu]

- 8. Microwave spectra, molecular geometries, and internal rotation of CH3 in N-methylimidazole⋯H2O and 2-methylimidazole⋯H2O Complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 10. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of (Cyclopropylmethyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclopropylmethyl)hydrazine is a valuable reagent in the synthesis of novel pharmaceutical agents due to the unique conformational and electronic properties conferred by the cyclopropylmethyl moiety. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing a detailed interpretation of the expected data and the underlying principles.

Molecular Structure and Spectroscopic Overview

The structure of (Cyclopropylmethyl)hydrazine, comprising a cyclopropyl ring attached to a methylene group which is in turn bonded to a hydrazine moiety, gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each structural component is key to interpreting its spectra.

Figure 1: 2D structure of (Cyclopropylmethyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (Cyclopropylmethyl)hydrazine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of (Cyclopropylmethyl)hydrazine is characterized by distinct signals corresponding to the protons of the cyclopropyl ring, the methylene bridge, and the hydrazine group.

Experimental Protocol: A sample of (Cyclopropylmethyl)hydrazine is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH-NH₂ | 3.0 - 4.0 | Broad singlet | - | 3H |

| -CH₂- | 2.5 - 2.8 | Doublet | ~7 | 2H |

| -CH- (cyclopropyl) | 0.8 - 1.2 | Multiplet | - | 1H |

| -CH₂- (cyclopropyl, cis) | 0.4 - 0.6 | Multiplet | - | 2H |

| -CH₂- (cyclopropyl, trans) | 0.1 - 0.3 | Multiplet | - | 2H |

Interpretation and Causality:

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. In the presence of acidic impurities or upon deliberate addition of D₂O, this signal will diminish or disappear, a key diagnostic test.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing hydrazine group, causing them to be deshielded and appear at a downfield chemical shift (2.5 - 2.8 ppm). They are coupled to the methine proton of the cyclopropyl ring, resulting in a doublet.

-

Cyclopropyl Protons (-CH- and -CH₂-): The strained three-membered ring of the cyclopropyl group exhibits a significant anisotropic effect, causing the protons attached to it to be highly shielded and resonate at unusually high field (upfield) in the 0.1 - 1.2 ppm region.[1] The complex splitting patterns (multiplets) arise from geminal and vicinal coupling between the cyclopropyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂- (methylene bridge) | 55 - 60 |

| -CH- (cyclopropyl) | 10 - 15 |

| -CH₂- (cyclopropyl) | 3 - 8 |

Interpretation and Causality:

-

Methylene Carbon (-CH₂-): Similar to its attached protons, this carbon is deshielded due to the inductive effect of the adjacent nitrogen atoms, resulting in a downfield chemical shift.

-

Cyclopropyl Carbons (-CH- and -CH₂-): The carbons of the cyclopropyl ring are highly shielded and appear at a characteristic upfield chemical shift, a hallmark of this strained ring system. The unique electronic structure of the cyclopropane ring, with its increased s-character in the C-H bonds and p-character in the C-C bonds, contributes to this shielding.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: A thin film of neat (Cyclopropylmethyl)hydrazine can be analyzed between two salt plates (e.g., NaCl or KBr), or a KBr pellet of the sample can be prepared. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3350 - 3250 | Medium, Sharp |

| C-H Stretch (cyclopropyl & methylene) | 3100 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-H Bend | 1470 - 1430 | Medium |

| C-N Stretch | 1250 - 1020 | Medium to Weak |

Interpretation and Causality:

-

N-H Stretching: The presence of the primary amine (-NH₂) in the hydrazine moiety gives rise to two distinct stretching vibrations in the 3350 - 3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches. The N-H bond of the secondary amine (-NH-) also contributes to absorption in this region. These sharp bands are highly characteristic of primary amines.

-

C-H Stretching: The C-H stretching vibrations of the cyclopropyl and methylene groups appear in the 3100 - 2850 cm⁻¹ range. The C-H bonds of the cyclopropyl ring may show absorptions slightly above 3000 cm⁻¹, which is characteristic of C-H bonds on a three-membered ring.

-

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1650 - 1580 cm⁻¹ region. This band, along with the N-H stretching vibrations, provides strong evidence for the presence of the primary amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight). The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.

Figure 3: Workflow for acquiring an EI mass spectrum.

Predicted Mass Spectrum Data:

| m/z | Ion | Comments |

| 86 | [C₄H₁₀N₂]⁺• | Molecular Ion (M⁺•) |

| 85 | [M - H]⁺ | Loss of a hydrogen atom |

| 71 | [M - NH₂]⁺ | Loss of an amino radical |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

| 43 | [CH₅N₂]⁺ | Cleavage of the C-C bond adjacent to the hydrazine |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Interpretation and Fragmentation Pathways:

The molecular ion peak for (Cyclopropylmethyl)hydrazine is expected at m/z 86. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.

-

Alpha-Cleavage: A common fragmentation pathway for amines and hydrazines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. In this case, cleavage of the C-C bond between the methylene group and the cyclopropyl ring would lead to the formation of a resonance-stabilized ion at m/z 43.

-

Loss of Neutral Fragments: The loss of small, stable neutral molecules is also a common fragmentation pathway. The loss of an amino radical (•NH₂) would result in a fragment at m/z 71.

-

Formation of the Cyclopropylmethyl Cation: Cleavage of the C-N bond can lead to the formation of the relatively stable cyclopropylmethyl cation at m/z 55.

Figure 4: Plausible mass fragmentation pathways of (Cyclopropylmethyl)hydrazine.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and characterization of (Cyclopropylmethyl)hydrazine. The characteristic upfield signals in the NMR spectra, the distinct N-H stretching and bending vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum together form a unique spectroscopic signature for this important synthetic building block. This guide provides the foundational knowledge for researchers to confidently interpret these data, ensuring the quality and integrity of their chemical research.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2007). ¹H and ¹³C NMR spectra of cyclopropane. Magnetic Resonance in Chemistry, 45(1), 81-82.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Smith, B. C. (2011).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopropylmethyl)hydrazine. Retrieved from [Link]

Sources

(Cyclopropylmethyl)hydrazine: A Technical Guide to its Nucleophilic Reactivity in Organic Synthesis

Introduction: The Unique Profile of a Versatile Nucleophile

(Cyclopropylmethyl)hydrazine is a key bifunctional reagent that has garnered significant interest within the synthetic organic chemistry community, particularly in the realms of agrochemical and pharmaceutical development. Its utility stems from the potent nucleophilicity of the hydrazine moiety, combined with the unique structural and electronic properties imparted by the cyclopropylmethyl group. This guide provides an in-depth exploration of (Cyclopropylmethyl)hydrazine's role as a nucleophile, offering field-proven insights into its application, mechanistic underpinnings, and detailed experimental protocols for its use in transformative organic reactions.

The hydrazine functional group is well-established as a versatile precursor in a myriad of chemical transformations, including condensations, cyclizations, and substitutions.[1] The presence of the lone pair of electrons on each nitrogen atom makes it a potent nucleophile, capable of attacking a wide range of electrophilic centers. The cyclopropylmethyl substituent introduces a degree of steric bulk and, more importantly, unique electronic characteristics that can influence the reactivity and stability of the resulting products. This combination makes (Cyclopropylmethyl)hydrazine a valuable building block for accessing complex molecular architectures.

Core Physicochemical Properties and Handling

(Cyclopropylmethyl)hydrazine is typically handled as its hydrochloride salt, a more stable and less hazardous form than the free base.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂ | [2] |

| Molecular Weight | 122.60 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 131.6 - 132.6 °C | [1] |

| Storage | Store at 0-8 °C | [2] |

Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride

A reliable and scalable synthesis of (Cyclopropylmethyl)hydrazine hydrochloride is crucial for its widespread application. A common industrial approach involves the deprotection of a Boc-protected precursor.[1]

Experimental Protocol: Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride

Step 1: Boc Protection of Hydrazine (Illustrative)

While various methods exist for the synthesis of N-Boc protected hydrazines, a general representation involves the reaction of a hydrazine source with a Boc-protection agent.

Step 2: Deprotection of N-Boc-(cyclopropylmethyl)hydrazine [1]

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and an ice-water bath, add N-Boc-(cyclopropylmethyl)hydrazine (5g, 29 mmol, 1.0 eq.).

-

Under the ice-water bath, slowly instill concentrated hydrochloric acid (10 mL).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) overnight (17-20 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add activated carbon to the reaction solution for decolorization and stir for 30 minutes.

-

Filter the mixture to remove the activated carbon.

-

Concentrate the aqueous phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield white crystals of (Cyclopropylmethyl)hydrazine hydrochloride (2.4g, 76% yield).

This protocol provides a straightforward and high-yielding method for the preparation of the hydrochloride salt, making it readily accessible for subsequent nucleophilic applications.

Nucleophilic Reactivity in Key Organic Transformations

The nucleophilic character of (Cyclopropylmethyl)hydrazine is most prominently demonstrated in its reactions with carbonyl compounds and in the synthesis of heterocyclic systems.

Hydrazone Formation: A Gateway to Further Functionalization

The reaction of (Cyclopropylmethyl)hydrazine with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of (cyclopropylmethyl)hydrazones. This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate.

Reaction Mechanism: Hydrazone Formation

Caption: Mechanism of Hydrazone Formation.

The resulting hydrazones are stable compounds that can be isolated or used in situ for further transformations, such as the Wolff-Kishner reduction.

The Wolff-Kishner Reduction: Deoxygenation of Carbonyls

(Cyclopropylmethyl)hydrazones can be converted to the corresponding alkanes under basic conditions at elevated temperatures. This powerful deoxygenation reaction, known as the Wolff-Kishner reduction, is particularly useful for substrates that are sensitive to acidic conditions.[3][4]

Reaction Mechanism: Wolff-Kishner Reduction

Caption: Mechanism of the Wolff-Kishner Reduction.

Pyrazole Synthesis: Construction of a Key Heterocycle

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry and agrochemicals due to their diverse biological activities.[1] (Cyclopropylmethyl)hydrazine is an excellent precursor for the synthesis of N-(cyclopropylmethyl)pyrazoles through condensation with 1,3-dicarbonyl compounds.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds through a sequence of nucleophilic attacks, first forming a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5]

Caption: Workflow for Knorr Pyrazole Synthesis.

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions.[6] Aprotic dipolar solvents and acidic conditions have been shown to favor the formation of a single regioisomer.[6]

N-Alkylation: Exploring the Reactivity of Both Nitrogen Atoms

(Cyclopropylmethyl)hydrazine possesses two nucleophilic nitrogen atoms, and their selective alkylation can be challenging. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used.[7][8] Generally, the terminal nitrogen (NH₂) is more sterically accessible and often more nucleophilic, leading to preferential alkylation at this position. However, under certain conditions, dialkylation or alkylation at the internal nitrogen can occur.

Applications in Drug Development and Agrochemicals

The unique structural motif of the (cyclopropylmethyl)pyrazole and related derivatives has proven to be highly valuable in the development of bioactive molecules.

Monoamine Oxidase (MAO) Inhibitors

Hydrazine derivatives have a long history as inhibitors of monoamine oxidase (MAO), a class of enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[9] The cyclopropylmethyl group is a known pharmacophore in some MAO inhibitors.[10] The incorporation of the (cyclopropylmethyl)hydrazine moiety into small molecules can lead to potent and selective MAO inhibitors, which are of interest for the treatment of depression and neurodegenerative diseases.[11][12]

Bumped Kinase Inhibitors (BKIs)

(Cyclopropylmethyl)hydrazine has been identified as a key reagent in the synthesis of "bumped" kinase inhibitors (BKIs).[13] These inhibitors are designed to selectively target kinases in parasites, such as those causing cryptosporidiosis and toxoplasmosis, over their human counterparts.[13][14] The selectivity is achieved by designing the inhibitor to fit into a modified ATP-binding pocket of the parasite kinase, which has a smaller "gatekeeper" residue than the corresponding human kinase. The cyclopropylmethyl group can be a key component of the "bumping" moiety that provides this selectivity.

Conclusion and Future Outlook

(Cyclopropylmethyl)hydrazine stands out as a versatile and powerful nucleophile in the synthetic chemist's toolbox. Its ability to readily form hydrazones and engage in cyclization reactions to produce valuable pyrazole scaffolds underscores its importance in the synthesis of complex, biologically active molecules. The insights into its synthesis, handling, and reactivity provided in this guide are intended to empower researchers in academia and industry to harness the full potential of this unique reagent. Future research will likely focus on developing even more selective and efficient methods for its use, particularly in asymmetric synthesis and the construction of novel drug candidates. The continued exploration of the interplay between the nucleophilic hydrazine core and the unique cyclopropylmethyl substituent promises to unlock new avenues for innovation in chemical synthesis.

References

- Preparation method of cyclopropylhydrazine hydrochloride. CN105503647A.

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

-

-

Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]

-

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]

-

Synthesis of di-, tri- and tetracyclopropylhydrazines. RSC Publishing. [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

-

Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

(PDF) Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ResearchGate. [Link]

-

19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. [Link]

-

Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in... PubMed. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. PubMed. [Link]

-

One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry. Pressbooks. [Link]

-

Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts and Photo-leaving Grou. Ludwig-Maximilians-Universität München. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines... ResearchGate. [Link]

-

Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned. ScienceDirect. [Link]

-

BUMPED KINASE INHIBITORS: NOVEL THERAPEUTICS FOR CRYPTOSPORIDIOSIS&TOXOPLASMOSIS. National Agricultural Library. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

-

Bumped kinase inhibitor prohibits egression in Babesia bovis. PMC. [Link]

Sources

- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BUMPED KINASE INHIBITORS: NOVEL THERAPEUTICS FOR CRYPTOSPORIDIOSIS&TOXOPLASMOSIS | National Agricultural Library [nal.usda.gov]

- 14. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of the cyclopropylmethyl group in hydrazine

An In-Depth Technical Guide to the Electronic Effects of the Cyclopropylmethyl Group in Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylmethyl group is a fascinating substituent that imparts unique electronic properties to parent molecules, a facet of particular interest in the design of novel hydrazine-based pharmaceuticals. This guide provides a detailed exploration of the electronic influence of the cyclopropylmethyl moiety on the hydrazine functional group. We will delve into the theoretical underpinnings of the cyclopropyl group's electron-donating nature, rooted in its unique bonding characteristics, and subsequently explore the ramifications for the basicity, nucleophilicity, and oxidation potential of cyclopropylmethyl hydrazine. This whitepaper is intended to be a comprehensive resource, integrating theoretical principles with actionable experimental protocols for the characterization of these effects.

The Anomalous Electronics of the Cyclopropyl Group

The three-membered ring of the cyclopropyl group is subject to significant ring strain, which fundamentally alters its electronic character compared to other alkyl groups.[1] This strain forces the C-C bonds to be formed from orbitals with a higher p-character, leading to what are often described as "bent" or "banana" bonds.[2] Two primary models, the Coulson-Moffitt and Walsh models, are used to describe this unique bonding arrangement.[3]

The Walsh model, in particular, provides a clear picture of how the cyclopropyl group can interact with adjacent functional groups.[4] It posits that the carbon orbitals used for the C-C bonds are sp² hybridized, with the remaining p-orbitals directed towards the center of the ring.[2] These p-rich orbitals can overlap in a manner analogous to a π-system, creating what are known as Walsh orbitals.[5] This arrangement allows the cyclopropyl group to act as a good donor in hyperconjugation, effectively stabilizing adjacent carbocations and donating electron density to neighboring atoms with lone pairs.[2]

Caption: Walsh orbital model of a cyclopropyl group illustrating the p-rich orbitals that enable σ-conjugation with an adjacent nitrogen atom.

Electronic Consequences for the Hydrazine Moiety

The introduction of a cyclopropylmethyl group to hydrazine is expected to significantly modulate its electronic properties. This is primarily due to the electron-donating nature of the cyclopropyl group, which increases the electron density on the adjacent nitrogen atoms.

Enhanced Basicity

The basicity of a hydrazine is a measure of the availability of its lone pair of electrons for protonation. The electron-donating cyclopropylmethyl group, through hyperconjugation, pushes electron density onto the nitrogen atoms, thereby increasing their proton affinity.[6] This effect is anticipated to be more pronounced than that of simple alkyl groups.

| Compound | pKa of Conjugate Acid |

| Hydrazine | 8.1 |

| Methylhydrazine | 7.87 |

| Cyclopropylmethylamine | ~10.5 (estimated) |

| Cyclopropylmethylhydrazine | Expected > 8.1 |

Note: The pKa for cyclopropylmethylamine is estimated based on the known pKa of cyclopropylamine and the typical effect of an additional methylene group. The pKa for cyclopropylmethylhydrazine is predicted to be higher than that of hydrazine due to the electron-donating nature of the cyclopropylmethyl group.

Increased Nucleophilicity

Nucleophilicity, while related to basicity, is a kinetic phenomenon that describes the rate at which a nucleophile attacks an electrophile. Generally, for a series of nucleophiles with the same attacking atom, nucleophilicity correlates well with basicity. The increased electron density on the nitrogen atoms of cyclopropylmethyl hydrazine, which enhances its basicity, is also expected to make it a more potent nucleophile compared to unsubstituted hydrazine.

Lowered Oxidation Potential

Hydrazines are known to be reducing agents, and their oxidation potential is a critical parameter, particularly in the context of drug metabolism.[7] The electron-donating cyclopropylmethyl group will increase the energy of the highest occupied molecular orbital (HOMO) of the hydrazine moiety.[8] A higher HOMO energy facilitates the removal of electrons, thus lowering the oxidation potential and making the molecule more susceptible to oxidative processes.[9] This can have significant implications for the metabolic stability and potential toxicity of drug candidates.[10]

Experimental Protocols for Characterization

To empirically validate the predicted electronic effects, a suite of standard analytical techniques can be employed.

Protocol for pKa Determination via Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant of the conjugate acid of cyclopropylmethyl hydrazine.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of cyclopropylmethyl hydrazine hydrochloride and dissolve it in 50 mL of deionized water.

-

Titration Setup: Place the solution in a thermostatted beaker at 25°C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point.

Caption: Workflow for the determination of pKa by potentiometric titration.

Protocol for Kinetic Analysis of Nucleophilicity

The nucleophilicity of cyclopropylmethyl hydrazine can be quantified by measuring its reaction rate with a standard electrophile, such as a substituted phenyl acetate, and monitoring the reaction progress via UV-Vis spectroscopy.

Methodology:

-

Reagent Preparation: Prepare stock solutions of cyclopropylmethyl hydrazine and p-nitrophenyl acetate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Kinetic Run: In a quartz cuvette, mix the buffer solution and the p-nitrophenyl acetate solution. Place the cuvette in a thermostatted UV-Vis spectrophotometer.

-

Reaction Initiation: Initiate the reaction by adding a small aliquot of the cyclopropylmethyl hydrazine stock solution and immediately start recording the absorbance at the wavelength corresponding to the formation of the p-nitrophenolate ion (typically around 400 nm).

-

Data Acquisition: Record the absorbance at regular time intervals.

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. The second-order rate constant (a measure of nucleophilicity) can be calculated by dividing the initial rate by the initial concentrations of the reactants.

Caption: Experimental workflow for the kinetic analysis of nucleophilicity.

Protocol for Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a species.

Methodology:

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

-

Analyte Preparation: Dissolve a known concentration of cyclopropylmethyl hydrazine in the electrolyte solution.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential from an initial value to a final value and then back to the initial value, recording the current response.

-

Data Analysis: The oxidation potential is determined from the potential at the peak of the anodic wave in the resulting voltammogram.

Caption: Workflow for determining the oxidation potential using cyclic voltammetry.

Conclusion

The cyclopropylmethyl group is not a mere passive alkyl substituent; its unique electronic properties, stemming from its strained ring structure, allow it to act as an effective electron-donating group through σ-conjugation. When appended to a hydrazine moiety, it is predicted to enhance basicity and nucleophilicity while lowering the oxidation potential. These modulations are of paramount importance in the field of drug discovery and development, as they can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined herein provide a robust framework for the empirical validation and quantification of these electronic effects, enabling a more rational approach to the design of novel hydrazine-containing therapeutic agents.

References

-

Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Retrieved from [Link]

-

Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

-

ACS Publications. (2014). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Retrieved from [Link]

-

ACS Publications. (2024). Hydrazine Oxidation Electrocatalysis. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Retrieved from [Link]

-

Wiley Online Library. (2015). Structure and reactivity of the cyclopropane species. Retrieved from [Link]

-

arXiv. (2025). Microscopic Structure of Aqueous Alkylamine mixtures: a Computer Simulation Study. Retrieved from [Link]

-

DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. Retrieved from [Link]

-

ACS Publications. (2015). Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation potential of hydrazine in a potential-pH diagram of the Co-H2O system. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Conjugation And Resonance In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

YouTube. (2020). Cyclopropylmethyl carbocation || electron displacement effect || JEE Main || Advanced || AIIMS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrazine oxidation-assisted electrocatalytic water splitting with Prussian blue analog-derived V-doped CoFe-layered double hydroxide nanosheets. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Effect of ligand electronic properties on precatalyst initiation and propagation in Ni-catalyzed cross-coupling polymerizations. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 1.10: Pi Conjugation. Retrieved from [Link]

-

Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (2015). Cyclopropane. Retrieved from [Link]

-

Wiley Online Library. (2025). The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality?. Retrieved from [Link]

-

YouTube. (2021). Resonance & Conjugation Explained | Pi Bonds, Lone Pairs & Molecular Orbitals in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). [Cycloocten-1-yl(cyclopropyl)methyl]hydrazine. Retrieved from [Link]

-

YouTube. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. Retrieved from [Link]

-

Wiley Online Library. (n.d.). ADN and HAN‐Based Monopropellants – A Minireview on Compatibility and Chemical Stability in Aqueous Media. Retrieved from [Link]

Sources

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 5. scribd.com [scribd.com]

- 6. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. Cyclopropane [cms.gutow.uwosh.edu]

- 9. Hydrazine oxidation-assisted electrocatalytic water splitting with Prussian blue analog-derived V-doped CoFe-layered double hydroxide nanosheets - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

The Ascending Trajectory of (Cyclopropylmethyl)hydrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the dawn of novel therapeutic avenues. (Cyclopropylmethyl)hydrazine, a molecule amalgamating the conformational rigidity and metabolic stability of a cyclopropyl group with the versatile reactivity of a hydrazine moiety, is emerging as a compelling building block in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of (Cyclopropylmethyl)hydrazine. We will delve into its role as a versatile synthon for heterocyclic scaffolds, its potential as a pharmacophore in designing enzyme inhibitors, and the critical considerations of its metabolic fate and toxicological profile. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of this intriguing molecule.

Introduction: The Strategic Amalgamation of Cyclopropyl and Hydrazine Moieties

The cyclopropyl group is a highly sought-after component in drug design, renowned for its ability to confer a range of desirable properties upon a molecule.[1] Its compact, rigid structure can lock in favorable conformations for receptor binding, enhance metabolic stability by shielding adjacent bonds from enzymatic degradation, and improve cell membrane permeability.[1] Concurrently, the hydrazine functional group offers a rich chemical toolbox for medicinal chemists. It serves as a key precursor for a vast array of heterocyclic compounds and can act as a potent pharmacophore, particularly in the design of enzyme inhibitors.[2][3][4]

(Cyclopropylmethyl)hydrazine represents a strategic fusion of these two privileged fragments. This guide will illuminate the rationale behind its growing importance, moving from its fundamental chemical characteristics to its tangible applications in the synthesis of biologically active agents.

Synthesis and Chemical Properties

(Cyclopropylmethyl)hydrazine is commercially available, typically as its hydrochloride salt (CAS No. 1181457-83-9), which is a white to yellow solid with a purity of around 95%. Its synthesis can be approached through several routes, often involving the reaction of cyclopropylmethylamine with a suitable aminating agent. A patented method for the preparation of the related cyclopropylhydrazine hydrochloride involves the reaction of cyclopropylamine with an N-Boc protected O-sulfonyl hydroxylamine derivative, followed by deprotection.[5]

The chemical reactivity of (Cyclopropylmethyl)hydrazine is dominated by the nucleophilic nature of the hydrazine moiety. It readily participates in condensation reactions with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of a multitude of heterocyclic systems such as pyrazoles, pyridazines, and indoles.[6]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true potential of (Cyclopropylmethyl)hydrazine lies in its application as a versatile starting material and pharmacophore in drug discovery.

Synthesis of Biologically Active Heterocycles

The hydrazine group of (Cyclopropylmethyl)hydrazine is a gateway to a diverse range of heterocyclic structures. Research on related dicyclopropylmethylene hydrazine has demonstrated that its derivatives can be transformed into imides, imidazolones, oxazolones, quinazolinones, and triazoles, with some of these compounds exhibiting promising antibacterial and anticancer activities.[7][8] For instance, certain hydrazone derivatives showed significant activity against the MCF7 breast cancer cell line.[7][8] This highlights the potential of using (Cyclopropylmethyl)hydrazine to generate libraries of novel heterocyclic compounds for biological screening.

Monoamine Oxidase (MAO) Inhibition: A Potential Therapeutic Avenue

Hydrazine derivatives have a well-established history as monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and Parkinson's disease.[3] MAOIs function by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain.[3] The structural features of (Cyclopropylmethyl)hydrazine, particularly the presence of the cyclopropylmethyl group, bear resemblance to known MAO inhibitors. This suggests that derivatives of (Cyclopropylmethyl)hydrazine could be explored for their potential as novel MAO inhibitors with potentially improved efficacy and safety profiles.

Workflow for Investigating (Cyclopropylmethyl)hydrazine Derivatives as MAO Inhibitors

Caption: A streamlined workflow for the discovery of novel MAO inhibitors derived from (Cyclopropylmethyl)hydrazine.

Experimental Protocols: Synthesis of a (Cyclopropylmethyl)hydrazone Derivative

Objective: To synthesize a representative hydrazone from (Cyclopropylmethyl)hydrazine and a model aldehyde (e.g., benzaldehyde) to demonstrate its reactivity.

Materials:

-

(Cyclopropylmethyl)hydrazine hydrochloride

-

Benzaldehyde

-

Ethanol

-

Triethylamine

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Dissolve (Cyclopropylmethyl)hydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.

-

Add benzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired hydrazone.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Metabolic Considerations and Toxicological Profile

The metabolic fate of (Cyclopropylmethyl)hydrazine is a critical aspect to consider for its development in medicinal chemistry. While specific data for this molecule is limited, insights can be drawn from related compounds.

Hydrazine and its derivatives are known to be toxic, with potential for hepatotoxicity and neurotoxicity.[9][10][11] Acute exposure to hydrazine propellants can cause a range of symptoms from mild irritation to severe neurological effects.[9][10][12] The metabolism of hydrazines can lead to the formation of reactive intermediates that can cause cellular damage.